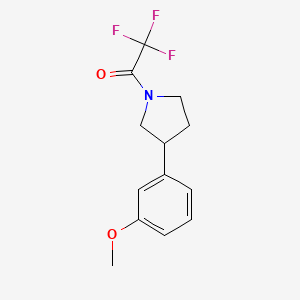
2,2,2-Trifluoro-1-(3-(3-methoxyphenyl)pyrrolidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-1-(3-(3-methoxyphenyl)pyrrolidin-1-yl)ethanone: is a synthetic organic compound characterized by the presence of trifluoromethyl and methoxyphenyl groups attached to a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(3-(3-methoxyphenyl)pyrrolidin-1-yl)ethanone typically involves the reaction of 2,2,2-trifluoroacetophenone with 3-methoxyphenylpyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The trifluoromethyl and methoxy groups can participate in nucleophilic substitution reactions, where nucleophiles replace these groups under appropriate conditions[][3].
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Compounds with nucleophilic groups replacing trifluoromethyl or methoxy groups.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules.
Biology: In biological research, the compound is investigated for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to improve the metabolic stability and bioavailability of drug candidates .
Medicine: Its structure can be modified to create analogs with improved pharmacological profiles .
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mecanismo De Acción
The mechanism of action of 2,2,2-Trifluoro-1-(3-(3-methoxyphenyl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of their activity. The methoxyphenyl group can further influence the compound’s pharmacokinetics and pharmacodynamics .
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways.
Receptors: It can bind to receptors, altering signal transduction pathways and cellular responses.
Comparación Con Compuestos Similares
- 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanone
- 1-Trifluoroacetyl piperidine
- 2,2,2-Trifluoro-1-(3-nitrophenyl)ethanone
Uniqueness: Compared to similar compounds, 2,2,2-Trifluoro-1-(3-(3-methoxyphenyl)pyrrolidin-1-yl)ethanone stands out due to the presence of both trifluoromethyl and methoxyphenyl groups attached to a pyrrolidine ring. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C13H14F3NO2 |
|---|---|
Peso molecular |
273.25 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-1-[3-(3-methoxyphenyl)pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C13H14F3NO2/c1-19-11-4-2-3-9(7-11)10-5-6-17(8-10)12(18)13(14,15)16/h2-4,7,10H,5-6,8H2,1H3 |
Clave InChI |
RZIIPWXXTJXQKP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C2CCN(C2)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


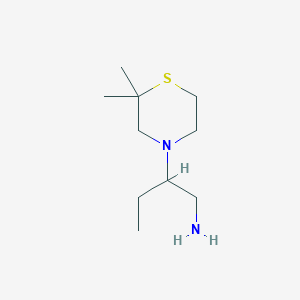
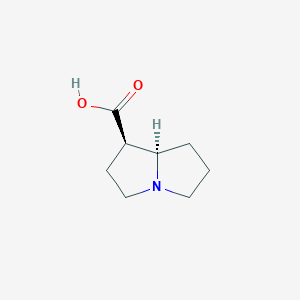
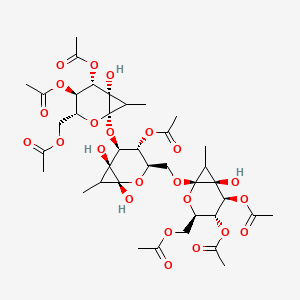
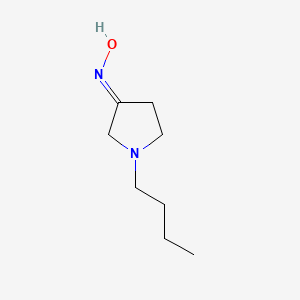
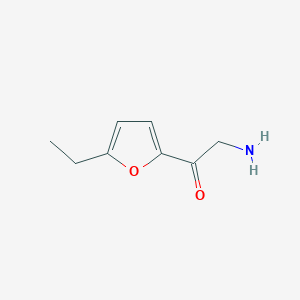
![2-Chloro-6-(methylthio)benzo[d]oxazole](/img/structure/B12866348.png)
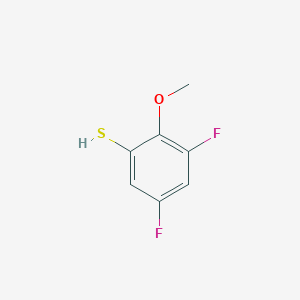

![2-Chloro-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12866356.png)

![2-Bromo-5-(methylthio)benzo[d]oxazole](/img/structure/B12866369.png)
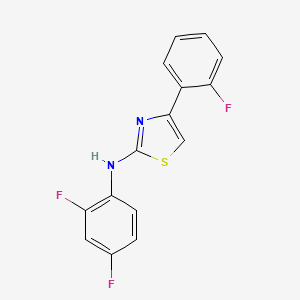
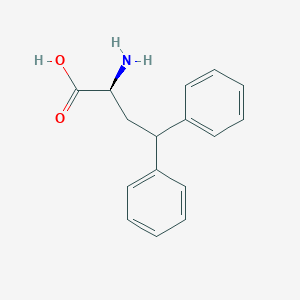
![3-(2-(Methoxycarbonyl)benzo[d]oxazol-4-yl)acrylic acid](/img/structure/B12866381.png)
